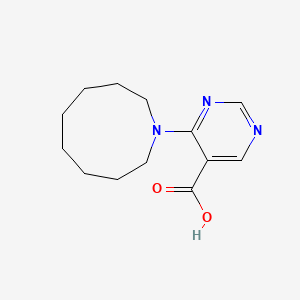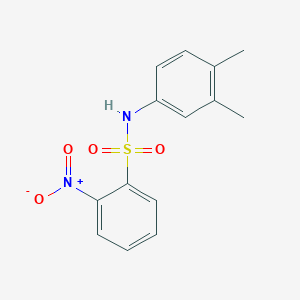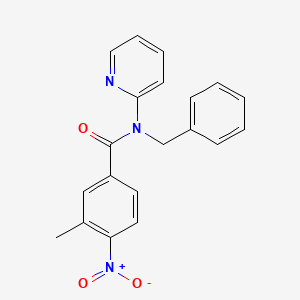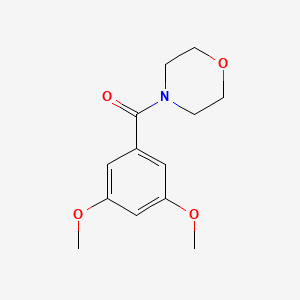
4-azonan-1-ylpyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-azonan-1-ylpyrimidine-5-carboxylic acid, also known as ZD6474, is a small molecule inhibitor that has been widely studied in the field of cancer research. It is a potent inhibitor of the vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) tyrosine kinases. The dual inhibition of these receptors makes it an attractive candidate for cancer therapy.
Wirkmechanismus
4-azonan-1-ylpyrimidine-5-carboxylic acid inhibits the activity of VEGFR and EGFR tyrosine kinases, which are involved in the growth and survival of cancer cells. By blocking these receptors, 4-azonan-1-ylpyrimidine-5-carboxylic acid prevents the activation of downstream signaling pathways that promote tumor growth and angiogenesis.
Biochemical and Physiological Effects:
4-azonan-1-ylpyrimidine-5-carboxylic acid has been shown to have several biochemical and physiological effects in cancer cells. It inhibits cell proliferation, induces apoptosis, and reduces tumor angiogenesis. It also has anti-inflammatory effects and can inhibit the production of cytokines and chemokines that promote tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
4-azonan-1-ylpyrimidine-5-carboxylic acid has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical and clinical settings. However, it also has limitations. It has low solubility in water, which can make it difficult to administer in vivo. It also has off-target effects on other kinases, which can complicate interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 4-azonan-1-ylpyrimidine-5-carboxylic acid. One area of research is the development of new formulations that can improve its solubility and bioavailability. Another area is the identification of biomarkers that can predict response to 4-azonan-1-ylpyrimidine-5-carboxylic acid therapy. Finally, there is a need for further clinical trials to evaluate its efficacy in different cancer types and in combination with other anticancer agents.
Synthesemethoden
The synthesis of 4-azonan-1-ylpyrimidine-5-carboxylic acid involves a multi-step process that starts with the reaction of 4-chloro-6-iodopyrimidine with 1,4-diazabicyclo[2.2.2]octane (DABCO) to form 4-iodo-6-(1,4-diazabicyclo[2.2.2]octan-1-yl)pyrimidine. This intermediate is then reacted with 4-aminopiperidine to form 4-(4-aminopiperidin-1-yl)-6-iodo-pyrimidine. The final step involves the reaction of this intermediate with ethyl 2-chloro-4-(2-furyl)-3-oxobutanoate to form 4-azonan-1-ylpyrimidine-5-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
4-azonan-1-ylpyrimidine-5-carboxylic acid has been extensively studied in preclinical and clinical settings for its potential as a cancer therapy. In preclinical studies, it has been shown to inhibit tumor growth in a variety of cancer types, including lung, breast, and prostate cancer. In clinical trials, it has been evaluated as a monotherapy and in combination with other anticancer agents.
Eigenschaften
IUPAC Name |
4-(azonan-1-yl)pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c17-13(18)11-9-14-10-15-12(11)16-7-5-3-1-2-4-6-8-16/h9-10H,1-8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJYCSZPBHIEPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCN(CCC1)C2=NC=NC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azonan-1-ylpyrimidine-5-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(3,4-dichlorobenzyl)-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5631283.png)
![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5631284.png)
![N-ethyl-5-{[2-(3-methoxyphenyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5631297.png)
![N'-benzyl-N-methyl-N-spiro[5.5]undec-3-ylthiourea](/img/structure/B5631308.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B5631326.png)


![3,6-dimethyl-4-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}isoxazolo[5,4-d]pyrimidine](/img/structure/B5631350.png)
![1-[6-(3-chloro-4-fluorophenyl)pyridin-2-yl]ethanol](/img/structure/B5631353.png)
![5-methyl-1'-[2-(1H-pyrazol-1-yl)benzoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5631360.png)
![4-methyl-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5631361.png)

![3-[(2-{1-[4-(1H-imidazol-1-yl)butanoyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5631373.png)
